Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound that contains a bromine atom, a methyl group, and an imidazo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-3-methylpyridine with ethyl isocyanoacetate in the presence of a base, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting infectious diseases like tuberculosis.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Imidazo[1,5-a]pyrimidine Derivatives: These compounds have a similar ring system but include a pyrimidine ring instead of a pyridine ring.
Uniqueness
Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-12-9(10(14)15-2)8-4-3-7(11)5-13(6)8/h3-5H,1-2H3 |
InChI Key |
IBUVANPFSYRKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=C(C=C2)Br)C(=O)OC |
Origin of Product |
United States |
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